molecular formula C7H10O2 B1661958 2-Oxabicyclo[2.2.2]octan-3-one CAS No. 4350-84-9

2-Oxabicyclo[2.2.2]octan-3-one

Cat. No. B1661958
CAS RN: 4350-84-9
M. Wt: 126.15 g/mol
InChI Key: NVORRKXXHHFWDH-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octan-3-one is a chemical compound with the molecular weight of 126.16 . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of this compound has been studied in the context of ring-opening polymerization (ROP). The ROP of this compound under different conditions has been reported . When initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol, polyesters containing all cis-1,4 disubstituted cyclohexane ring were obtained .


Molecular Structure Analysis

The molecular structure of this compound is characterized by alicyclic structures. The stereochemistry of these structures greatly affects the properties of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound have been investigated in the context of ring-opening polymerization . The cis to trans transformation mechanism under certain conditions was manifested .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The stereochemistry of the alicyclic structures in this compound has a great effect on its properties, which can be regulated by varying the polymerization conditions .

Scientific Research Applications

Synthesis of Polyfunctional Glycosyl Derivatives

The oxabicyclo[3.2.1]octane framework, closely related to 2-Oxabicyclo[2.2.2]octan-3-one, is significant in synthesizing biologically important compounds. This includes its presence in insect pheromones, plant growth regulators, and carbohydrate compounds. These structures can serve as starting points for synthesizing oxygen heterocyclic natural molecules, such as those in the pyran or furan series (Ievlev et al., 2016).

Development of Catalysts for Asymmetric Epoxidation

2-Fluoro-8-oxabicyclo[3.2.1]octan-3-ones, which bear structural similarity to this compound, have been synthesized and tested as catalysts for alkene epoxidation. These catalysts achieved notable enantiomeric excess (ee) values, demonstrating their potential utility in asymmetric synthesis processes (Armstrong et al., 2006).

Utility in Perfumery and Flavoring Agents

Derivatives of 2-oxabicyclo[2.2.2]octanes and their precursors have applications in the fields of perfumery, foodstuff, and medicinalproduct flavors. These compounds, including cyclohexenemethanols and their lower alkyl esters, play a significant role in developing various flavoring agents (Petrusel, 2008).

Synthesis of Biologically Active Compounds

The this compound structure is central to synthesizing various biologically active natural products. This includes perhydrofuro[2,3-b]furan derivatives, which are significant subunits in numerous natural products with biological activity. The synthesis often involves asymmetric steps, highlighting the compound's versatility in creating optically active molecules (Uchiyama et al., 2001).

Natural Occurrence and Synthesis

2,8-Diheterobicyclo[3.2.1]octane systems, related to this compound, naturally occur and are synthesized due to their presence in various families of biologically active natural products. Their versatile reactivity makes them valuable building blocks in organic synthesis, contributing significantly to modern medicinal and synthetic chemistry (Flores & Díez, 2014).

Enantioselective Preparation

The compound's utility extends to the enantioselective preparation of derivatives, demonstrating its role in the asymmetric synthesis of molecules with potential biological activities. The ability to achieve high enantiomeric excess in these syntheses underlines the compound's significance in creating stereochemically pure pharmaceuticals and chemicals (Ishida et al., 2010).

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The future directions for the study of 2-Oxabicyclo[2.2.2]octan-3-one could involve further investigation into its synthesis, particularly in the context of ring-opening polymerization . Additionally, more research could be conducted to understand its mechanism of action.

Mechanism of Action

Target of Action

The primary target of 2-Oxabicyclo[2.2.2]octan-3-one is the polymer backbone in the synthesis of polyesters . The compound interacts with the alicyclic structures in the main chain of polyesters, which typically possess superior mechanical and thermal properties along with chemical recyclability .

Mode of Action

This compound undergoes a process called Ring-Opening Polymerization (ROP) under different conditions . This process is a simple and in most cases controlled method to synthesize polyesters with alicyclic moieties in the polymer backbone . The stereochemistry of the alicyclic structures has a significant effect on the polymer properties, which can be regulated by varying the polymerization conditions .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the ring-opening polymerization (ROP) of bridged or fused bicyclic lactones . This process leads to the synthesis of polyesters with alicyclic moieties in the polymer backbone .

Pharmacokinetics

The pharmacokinetics of 2-Oxabicyclo[22The compound’s properties, such as its stereochemistry, can be regulated by varying the polymerization conditions, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the formation of polyesters with alicyclic moieties in the polymer backbone . These polyesters exhibit higher crystallinity and melting temperatures ™ than those of the stereoirregular isomers . The degradation of these polyesters with acid at high temperature could recover 3-cyclohexenecarboxylic acid .

Action Environment

The action of this compound is influenced by the conditions under which the polymerization process takes place . For instance, when the polymerization is initiated by n-butyl lithium (n-BuLi) or catalyzed by trifluoromethanesulfonic acid (TfOH) in the presence of benzyl alcohol, polyesters containing all cis-1,4 disubstituted cyclohexane ring are obtained . Polyesters initiated by sodium methoxide (meona) or catalyzed by organic superbase contained both cis and trans isomeric structural units .

properties

IUPAC Name

2-oxabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-5-1-3-6(9-7)4-2-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVORRKXXHHFWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195865
Record name 2-Oxabicyclo(2.2.2)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4350-84-9
Record name 2-Oxabicyclo[2.2.2]octan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4350-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxabicyclo(2.2.2)octan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxabicyclo(2.2.2)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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